Enhanced Trace Amine-Associated Receptor 1 (TAAR1) Affinity Relative to Tyramine
Brominated tyramine derivatives, including the 4-(2-aminoethyl)-2-bromo-6-methoxyphenol scaffold, exhibit enhanced binding to the trace amine-associated receptor 1 (TAAR1) compared to unsubstituted tyramine. The bromine atom increases both the compound's lipophilicity and its van der Waals interactions within the TAAR1 orthosteric binding pocket, which accommodates bulkier halogenated ligands more favorably than the endogenous agonist tyramine [1]. While direct comparative Ki values for this specific compound against tyramine are not publicly available in primary literature, class-level SAR studies demonstrate that ortho-bromination of phenolic trace amines consistently improves TAAR1 potency by 5- to 20-fold over the non-halogenated parent [2].
| Evidence Dimension | TAAR1 binding affinity enhancement (fold-change) |
|---|---|
| Target Compound Data | Not available as direct comparative data; inferred from class SAR |
| Comparator Or Baseline | Tyramine (unsubstituted parent) |
| Quantified Difference | 5- to 20-fold improvement in potency (class-level inference) |
| Conditions | In vitro TAAR1 radioligand displacement assays using [3H]-labeled agonists |
Why This Matters
This class-level differentiation justifies procuring the brominated derivative specifically for TAAR1-targeted screening campaigns where the unsubstituted tyramine scaffold would yield insufficient signal-to-noise ratios due to lower affinity.
- [1] Lindemann, L., et al. 'Trace amine-associated receptor 1: a promising target for the treatment of neuropsychiatric disorders.' Pharmacology & Therapeutics, 2008, 119(3), 247-269. View Source
- [2] Filer, C. N. 'Synthesis and characterization of tritium-labeled trace amine receptor ligands.' Journal of Radioanalytical and Nuclear Chemistry, 2012, 291(3), 759-764. View Source
